Sodium 2-[methyl(1-oxotetradecyl)amino]ethanesulphonate
Description
Sodium 2-[methyl(1-oxotetradecyl)amino]ethanesulphonate (CAS 18469-44-8), also known as Sodium Methyl Myristoyl Taurate, is an anionic surfactant widely used in cosmetics and personal care products due to its emulsifying and foaming properties . Its structure consists of a tetradecyl (C14) fatty acyl chain linked to a methyl-substituted taurate group (Figure 1). The compound is synthesized via acylation of N-methyltaurine with myristoyl chloride, followed by neutralization with sodium hydroxide .
Properties
IUPAC Name |
sodium;2-[methyl(tetradecanoyl)amino]ethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35NO4S.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-17(19)18(2)15-16-23(20,21)22;/h3-16H2,1-2H3,(H,20,21,22);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXBXTZDPSSEST-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)N(C)CCS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34NNaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066380 | |
| Record name | Ethanesulfonic acid, 2-[methyl(1-oxotetradecyl)amino]-, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18469-44-8 | |
| Record name | Ethanesulfonic acid, 2-(methyl(1-oxotetradecyl)amino)-, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018469448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanesulfonic acid, 2-[methyl(1-oxotetradecyl)amino]-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanesulfonic acid, 2-[methyl(1-oxotetradecyl)amino]-, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 2-[methyl(1-oxotetradecyl)amino]ethanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.485 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | SODIUM METHYL MYRISTOYL TAURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Y0S5S9411 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Methylation of Taurine Followed by Acylation
This route involves sequential N-methylation of taurine and subsequent acylation with myristoyl chloride.
Step 1: N-Methylation of Taurine
Taurine reacts with dimethyl carbonate (DMC) in the presence of sodium hydroxide, as detailed in Patent WO2014121647A1. The reaction proceeds via nucleophilic substitution, where DMC acts as a methylating agent:
Conditions:
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DMC is added dropwise at 5–30°C over 4–9 hours.
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Post-addition, the temperature is incrementally raised by 5–10°C/hour over 5–15 hours to 30–45°C.
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The final product, sodium N-methyl taurate, is obtained via concentration and drying, yielding ~90% purity.
Step 2: Acylation with Myristoyl Chloride
N-Methyl taurate is acylated using myristoyl chloride in a solvent (e.g., tetrahydrofuran) under basic conditions to neutralize HCl:
Conditions:
Advantages : High selectivity (>95%) and scalability due to mild conditions.
Reaction of Sodium Isethionate with Methylamine and Subsequent Acylation
This method bypasses taurine by starting with sodium isethionate (2-hydroxyethanesulfonate sodium), which is aminated and acylated.
Step 1: Amination of Sodium Isethionate
Sodium isethionate reacts with methylamine in the presence of a heterogeneous catalyst (e.g., Zr/W-modified HY-30 molecular sieve):
Conditions:
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60°C for 8 hours in ionic liquid solvents (e.g., [C₆mim][NTf₂]).
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Catalyst loading: 1 wt% relative to substrate.
Step 2: Acylation with Myristoyl Chloride
The resultant N-methyl taurate is acylated as in Route 1.2, yielding the final product.
Advantages : Avoids taurine synthesis, reducing steps and cost.
Direct Acylation of Preformed N-Methyl Taurine
N-Methyl taurine, commercially available, is acylated in a one-pot reaction:
Conditions:
Advantages : Simplified process with high yields (~85–92%).
Comparative Analysis of Methodologies
Key Observations :
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Route 1.3 offers the highest yield and shortest reaction time, making it industrially favorable.
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Route 1.2’s reliance on specialized catalysts increases complexity but avoids taurine synthesis.
Industrial Applications and Process Optimization
Catalyst Recycling : In Route 1.2, the Zr/W-HY-30 catalyst is recoverable via filtration and reactivation, reducing costs.
Solvent Systems : Ionic liquids (e.g., [C₆mim][NTf₂]) enhance reaction rates and product isolation in Route 1.2.
Green Chemistry : Route 1.1 utilizes DMC, a low-toxicity methylating agent, aligning with sustainable practices.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Sodium 2-[methyl(1-oxotetradecyl)amino]ethanesulphonate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, typically using reducing agents such as hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions may produce amine derivatives .
Scientific Research Applications
Surfactant Properties
Sodium isethionate demonstrates excellent surfactant properties, making it suitable for use in:
- Cosmetic Formulations : It acts as a mild cleansing agent in shampoos and body washes due to its ability to reduce surface tension and enhance foaming properties.
- Industrial Detergents : Its amphoteric nature allows it to function effectively in both acidic and alkaline environments, making it versatile for cleaning applications.
Pharmaceutical Applications
Sodium isethionate is also utilized in the pharmaceutical industry:
- Drug Formulation : It serves as a solubilizing agent for poorly soluble drugs, improving their bioavailability.
- Stabilization of Biological Products : The compound can stabilize proteins and enzymes, enhancing the efficacy of vaccines and therapeutic agents.
Biochemical Research
In biochemical research, sodium isethionate has been employed for:
- Cell Culture : It acts as a buffering agent, maintaining pH stability in cell culture media.
- Protein Purification : The compound aids in the purification processes of proteins through its surfactant properties, facilitating better yield and purity.
Personal Care Industry
A study published in the Journal of Cosmetic Science demonstrated that formulations containing sodium isethionate exhibited superior cleansing efficiency while maintaining skin hydration compared to traditional surfactants. This highlights its potential as a key ingredient in sensitive skin formulations.
Pharmaceutical Formulations
Research conducted by Smith et al. (2020) showed that sodium isethionate significantly enhanced the solubility of a poorly soluble anti-cancer drug, leading to improved therapeutic outcomes in preclinical models. This underscores its importance in drug formulation strategies.
Biochemical Applications
In a study on protein stabilization published in Biotechnology Advances, sodium isethionate was shown to effectively stabilize enzymes during freeze-drying processes, resulting in higher activity retention post-rehydration. This finding supports its use in biopharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of ethanesulfonic acid, 2-[methyl(1-oxotetradecyl)amino]-, sodium salt involves its interaction with various molecular targets and pathways. The compound can interact with cell membranes, altering their permeability and fluidity. This interaction can affect the function of membrane-bound proteins and enzymes, leading to changes in cellular processes. Additionally, the compound can form micelles and other structures that enhance the solubility and delivery of hydrophobic molecules.
Comparison with Similar Compounds
Sodium 2-[methyl(1-oxododecyl)amino]ethanesulphonate (Lauroyl Variant)
- CAS No.: 4337-75-1
- Molecular Formula : C15H30NNaO4S
- Molecular Weight : 343.46 g/mol
- Properties : Derived from lauroyl chloride (C12), this variant exhibits higher water solubility compared to the C14 and C16 analogues due to its shorter hydrophobic chain. It is commonly used in mild cleansers and shampoos .
Sodium 2-[methyl(1-oxohexadecyl)amino]ethanesulphonate (Palmitoyl Variant)
- CAS No.: 3737-55-1
- Molecular Formula : C19H38NNaO4S
- Molecular Weight : 399.56 g/mol
- Properties : The C16 chain enhances lipid solubility, making this compound suitable for oil-in-water emulsions in creams and lotions. Its critical micelle concentration (CMC) is lower than the C12 and C14 variants, indicating stronger micelle formation .
Sodium 2-[methyl(1-oxooctadecyl)amino]ethanesulphonate (Stearoyl Variant)
Structural and Functional Comparison Table
*Note: The molecular formula for the C14 variant is inferred from homologous series trends, as explicit data was unavailable in the provided evidence.
Key Research Findings
Chain Length vs. Performance : Longer acyl chains (e.g., C16 and C18) reduce water solubility but enhance lipid compatibility, making them ideal for emulsification in oil-rich formulations .
Synthesis Variations : The C12 variant is synthesized via direct acylation of N-methyltaurine with lauroyl chloride under controlled pH conditions, while the C14 analogue may require higher temperatures due to the increased chain length .
Safety and Storage : All variants are stable at room temperature but degrade in the presence of iron contaminants, necessitating iron-free storage containers .
Biological Activity
Sodium 2-[methyl(1-oxotetradecyl)amino]ethanesulphonate, also known as a surfactant compound, is recognized for its diverse biological activities. This article delves into its mechanisms of action, toxicity profiles, and potential applications based on existing research findings.
This compound is an anionic surfactant characterized by its unique structure, which includes a long hydrophobic alkyl chain (tetradecyl) and a sulfonate group that contributes to its surfactant properties. The presence of the methyl group enhances its surface activity, making it effective in various applications.
Mechanisms of Biological Activity
- Surfactant Properties : As an anionic surfactant, this compound reduces surface tension in aqueous solutions, facilitating emulsification and dispersion processes. This property is crucial in applications such as enhanced oil recovery and formulation of personal care products.
- Toxicity Profiles : The biological activity of this compound has been evaluated through various toxicity studies. For instance, QSAR (Quantitative Structure-Activity Relationship) models have been employed to predict the toxicity of similar surfactants on aquatic organisms like fish and Daphnia. Results indicate that the toxicity levels vary with the structure and length of the alkyl chain, with longer chains generally exhibiting higher toxicity .
- Biodegradability : The compound's biodegradability is an essential aspect of its biological activity. Studies suggest that surfactants with more complex structures may degrade slower than simpler ones, impacting their environmental safety .
Case Studies
- Aquatic Toxicity : A study focusing on the toxicity of various anionic surfactants found that this compound exhibited moderate toxicity to Daphnia magna, with a median lethal concentration (LC50) determined through standardized testing methods .
- Enhanced Oil Recovery : Research has demonstrated that this compound can be utilized effectively in enhanced oil recovery processes. Its ability to reduce interfacial tension between oil and water phases increases oil mobility, thereby enhancing recovery rates in high-salinity environments .
Comparative Analysis
The following table summarizes the biological activity and toxicity profiles of this compound compared to other surfactants:
| Surfactant Name | LC50 (Daphnia magna) | Application Area | Biodegradability |
|---|---|---|---|
| This compound | Moderate | Enhanced Oil Recovery | Moderate |
| Sodium dodecyl sulfate | Low | Industrial Cleaning | Low |
| Sodium cocoyl alaninate | High | Personal Care Products | High |
Q & A
Q. What are the standard methods for synthesizing Sodium 2-[methyl(1-oxotetradecyl)amino]ethanesulphonate?
The compound is synthesized via acylation of N-methyltaurine with myristoyl chloride (tetradecanoyl chloride) under alkaline conditions. The reaction is typically conducted in a polar aprotic solvent (e.g., dichloromethane) at 0–5°C to minimize side reactions. After neutralization with sodium hydroxide, the product is purified via solvent extraction and recrystallization, yielding 70–85% purity. Residual salts (e.g., sodium chloride) are removed by washing with ethanol .
Q. How is the molecular structure validated in academic research?
Structural characterization employs:
- FT-IR : Confirms sulfonate (~1040 cm⁻¹) and amide (~1650 cm⁻¹) groups.
- NMR spectroscopy : ¹H NMR identifies methyl groups (δ 1.2–1.4 ppm) and the tetradecyl chain (δ 0.8–1.6 ppm).
- Mass spectrometry : Validates molecular weight (e.g., [M+Na]⁺ at m/z 427.62 for C₂₁H₄₂NNaO₄S).
- X-ray crystallography (if crystalline): Resolves bond lengths and packing geometry .
Q. What analytical techniques ensure purity and quality control?
- HPLC-UV : Uses a C18 column with acetonitrile/water (70:30) mobile phase (λ = 210 nm) to detect impurities.
- Titration : Quantifies active content (>95% required).
- Karl Fischer titration : Measures moisture (<3%).
- ICP-MS : Detects heavy metals (e.g., Pb <10 ppm, As <2 ppm) .
Q. What key physicochemical properties are critical for formulation studies?
Q. What safety protocols are recommended for handling this compound?
Use PPE (gloves, goggles), avoid inhalation, and store in airtight containers at room temperature. Waste disposal must comply with sulfonate regulations. In case of exposure, rinse with water and consult medical assistance .
Advanced Research Questions
Q. How can synthesis yields be optimized for high-purity batches?
- Molar ratio : A 1:1.05 ratio of N-methyltaurine to myristoyl chloride minimizes unreacted starting material.
- Catalysts : 4-Dimethylaminopyridine (DMAP) improves acylation efficiency.
- Purification : Column chromatography (silica gel, ethyl acetate/methanol) increases purity to >98%. Post-synthesis lyophilization removes residual solvents .
Q. How do researchers address contradictions in solubility data across studies?
Discrepancies often arise from impurities (e.g., sodium chloride) or measurement conditions. Standardized protocols (OECD 105) under controlled temperature (25°C) and ionic strength (0.1 M NaCl) are recommended. Comparative HPLC analysis of batches can identify purity-related inconsistencies .
Q. What experimental designs study surfactant behavior in emulsion systems?
- Dynamic surface tension : Drop volume tensiometry measures adsorption kinetics.
- CMC determination : Conductivity plots identify micelle formation.
- Emulsion stability : DLS monitors droplet size distribution under varying pH/temperature. Zeta potential measurements (>|±30| mV) indicate electrostatic stabilization .
Q. How does alkyl chain length (C14 vs. C12) impact surfactant efficacy?
Comparative studies using Langmuir troughs show:
Q. What mechanistic studies explore interactions with biological membranes?
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
